molecular formula C17H23NO5 B11609468 4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid

4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid

Cat. No.: B11609468
M. Wt: 321.4 g/mol
InChI Key: WWPYVKGNBYMDKE-UHFFFAOYSA-N
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Description

4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid is an organic compound that belongs to the class of carboxylic acids and amides. It contains a benzoic acid moiety linked to an aliphatic chain with a carboxylic acid group and a secondary amide group. This compound is characterized by its complex structure, which includes multiple functional groups such as aromatic rings, carboxylic acids, and amides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Aliphatic Chain: The aliphatic chain with the carboxylic acid group can be synthesized through a series of reactions, including oxidation and reduction of appropriate precursors.

    Amide Bond Formation: The aliphatic chain is then coupled with 4-aminobenzoic acid through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of aromatic and aliphatic functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(4-carboxy-3-methyloctanoyl)amino]benzoic acid

InChI

InChI=1S/C17H23NO5/c1-3-4-5-14(17(22)23)11(2)10-15(19)18-13-8-6-12(7-9-13)16(20)21/h6-9,11,14H,3-5,10H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

WWPYVKGNBYMDKE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CC(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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